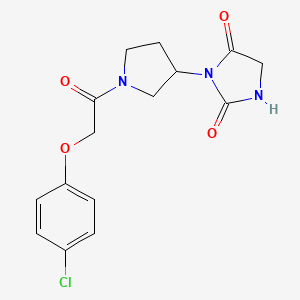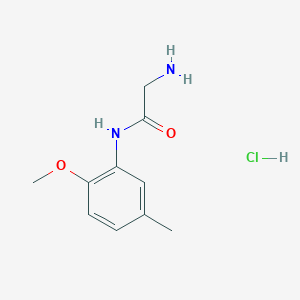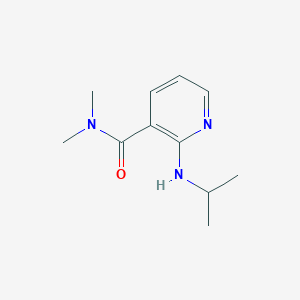![molecular formula C19H19N3O2 B2642452 4-[(2,5-二甲基-4-氧代环己-2,5-二烯-1-亚氨基)氨基]-1,5-二甲基-2-苯基吡唑-3-酮 CAS No. 41554-26-1](/img/structure/B2642452.png)
4-[(2,5-二甲基-4-氧代环己-2,5-二烯-1-亚氨基)氨基]-1,5-二甲基-2-苯基吡唑-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one” is a chemical substance with the molecular formula C19H19N3O2 . It is related to a class of compounds that have been synthesized from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1,3-Benzoxathiol-2-one derivatives were synthesized by reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea . The highest yields were obtained in the reactions with thiourea in ethanol in the presence of hydrochloric acid .Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis . Single crystal X-ray diffraction studies have also been used to determine the molecular structure of similar compounds .Chemical Reactions Analysis
The reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate have been studied . The main factor determining the direction of the reaction is the energy of the primary transition state .Physical And Chemical Properties Analysis
The predicted properties of the compound include a boiling point of 432.4±55.0 °C and a density of 1.18±0.1 g/cm3 . The predicted pKa value is 7.32±0.40 .科学研究应用
抗癫痫活性
Rajak 等人 (2013) 的一项研究合成了与 4-[(2,5-二甲基-4-氧代环己-2,5-二烯-1-亚氨基)氨基]-1,5-二甲基-2-苯基吡唑-3-酮 结构相关的化合物,探索了它们作为抗癫痫剂的潜力。这些化合物在各种模型中显示出有希望的抗惊厥活性,表明它们在癫痫治疗中的潜在应用 (Rajak 等人,2013).
缓蚀
Wang 等人 (2006) 的一项研究调查了双吡唑的衍生物,其中包括 4-[(2,5-二甲基-4-氧代环己-2,5-二烯-1-亚氨基)氨基]-1,5-二甲基-2-苯基吡唑-3-酮 的结构元素,以了解它们的缓蚀性能。该研究使用密度泛函理论,深入了解了这些化合物作为缓蚀剂的效率和反应位点 (Wang 等人,2006).
聚苯胺模型和电子转移
Lokshin 等人 (2001) 的一项研究检查了与 4-[(2,5-二甲基-4-氧代环己-2,5-二烯-1-亚氨基)氨基]-1,5-二甲基-2-苯基吡唑-3-酮 结构相关的化合物作为聚苯胺翡翠绿基的模型。该研究重点关注溶液中的分子间质子-电子转移和聚集体的形成,有助于理解低分子量聚苯胺模型中的电子转移 (Lokshin 等人,2001).
光解和反应性研究
Guizzardi 等人 (2001) 对与 4-[(2,5-二甲基-4-氧代环己-2,5-二烯-1-亚氨基)氨基]-1,5-二甲基-2-苯基吡唑-3-酮 相关的化合物的光解和反应性进行了研究,提供了对这些化合物在特定条件下的行为的宝贵见解,这可能与了解它们在各种应用中的反应性有关 (Guizzardi 等人,2001).
属性
IUPAC Name |
4-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-11-17(23)13(2)10-16(12)20-18-14(3)21(4)22(19(18)24)15-8-6-5-7-9-15/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIDTHVOXVZXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B2642370.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2642372.png)



![N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B2642380.png)

![1-(4-Chlorophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2642383.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2642388.png)
![N-(4-butylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2642389.png)
![5-[1-(2-Amino-4-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2642391.png)
